molecular formula C21H27N3O3S B4174371 N-ethyl-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide

N-ethyl-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide

Cat. No.: B4174371
M. Wt: 401.5 g/mol
InChI Key: GHERENKNGZCBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as EOM-ES-388, and it belongs to the class of sulfonamide derivatives. This compound has been found to have a wide range of potential applications, especially in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of EOM-ES-388 involves its interaction with carbonic anhydrase, which results in the inhibition of its activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for the regulation of pH in the body. The exact mechanism by which EOM-ES-388 exerts its antipsychotic and antidepressant effects is not yet fully understood.
Biochemical and Physiological Effects:
Studies have shown that EOM-ES-388 can cause a decrease in the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in the regulation of mood and behavior. This compound has also been found to have an effect on the levels of other neurotransmitters, such as norepinephrine and acetylcholine. Additionally, EOM-ES-388 has been reported to have an effect on the levels of various hormones, such as cortisol and prolactin.

Advantages and Limitations for Lab Experiments

EOM-ES-388 has several advantages for use in lab experiments, including its high potency and specificity for carbonic anhydrase inhibition. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on EOM-ES-388. One area of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Another area of interest is the investigation of the potential therapeutic applications of EOM-ES-388, especially in the treatment of mental disorders. Further research is also needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.

Scientific Research Applications

EOM-ES-388 has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been reported to have a potent inhibitory effect on the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes. This compound has also been found to have potential antipsychotic and antidepressant effects, making it a promising candidate for the treatment of mental disorders.

Properties

IUPAC Name

N-ethyl-4-methyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-3-24(28(26,27)20-11-9-18(2)10-12-20)17-21(25)23-15-13-22(14-16-23)19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHERENKNGZCBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCN(CC1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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